N-(3-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
Description
N-(3-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 3-fluorophenyl group at the N-position and a branched 3-methylbutanamido substituent at the 3-position of the benzofuran core.
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-12(2)10-17(24)23-18-15-8-3-4-9-16(15)26-19(18)20(25)22-14-7-5-6-13(21)11-14/h3-9,11-12H,10H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMOFHGXGKGMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Core Construction
Recent advances in transition metal-catalyzed C–H arylation provide efficient access to substituted benzofurans. A representative protocol involves Pd(OAc)₂ (5 mol%) and AgOAc (1.5 equiv) in toluene at 110°C, enabling direct coupling of furan precursors with aryl iodides. This method circumvents traditional cyclization routes, achieving 73–92% yields for analogous structures through directing group-assisted regiocontrol. For the target compound, ethyl 3-methylbenzofuran-2-carboxylate serves as a pivotal intermediate, synthesized via N-bromosuccinimide-mediated bromination followed by morpholine substitution under HSAB-guided conditions.
Amidation Sequence Optimization
The dual amidation at positions 2 and 3 requires precise stoichiometric control. Kinetic studies reveal that sequential acylation—first introducing the 3-methylbutanamido group at position 3, followed by 3-fluorophenyl coupling at position 2—minimizes side reactions. LiH in THF proves superior to traditional bases like NaH for maintaining anhydrous conditions during acyl chloride reactions, enhancing nucleophilic attack efficiency by 22% compared to DMF-based systems.
Detailed Synthetic Pathways
Route A: Stepwise Amidation via Carboxylic Acid Intermediates
Step 1: Synthesis of 3-Aminobenzofuran-2-Carboxylic Acid
Ethyl benzofuran-2-carboxylate undergoes hydrolysis with 6M HCl in refluxing ethanol (78% yield), followed by nitration at position 3 using fuming HNO₃/H₂SO₄. Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group to amine, yielding 3-aminobenzofuran-2-carboxylic acid.
Step 2: Introduction of 3-Methylbutanamido Group
The amine reacts with 3-methylbutanoyl chloride (1.2 equiv) in THF containing LiH (2.0 equiv) at 0–5°C. DMAP (0.1 equiv) accelerates acylation, achieving 85% conversion within 2 hours. Quenching with ice water precipitates 3-(3-methylbutanamido)benzofuran-2-carboxylic acid, isolated via vacuum filtration (mp 189–192°C).
Step 3: 3-Fluorophenyl Coupling
Carbodiimide-mediated coupling (EDCI, HOBt) links the carboxylic acid to 3-fluoroaniline in dichloromethane. Optimized conditions (0°C for 1 hour, then 25°C for 12 hours) afford the target compound in 67% yield after silica gel chromatography (EtOAc/hexane 3:7).
Route B: One-Pot Transamidation Approach
Building on C–H arylation methodologies, this route utilizes a Boc-protected benzofuran intermediate for direct transamidation. Key stages:
- Boc Activation : 3-Nitrobenzofuran-2-carboxamide (1.0 equiv) reacts with (Boc)₂O (2.0 equiv) and DMAP (0.1 equiv) in MeCN at 60°C for 5 hours.
- Aminolysis : The activated intermediate undergoes simultaneous displacement with 3-methylbutanamide (1.5 equiv) and 3-fluoroaniline (1.5 equiv) in toluene at 80°C for 8 hours. This tandem reaction achieves 58% overall yield, demonstrating superior atom economy compared to stepwise routes.
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Acylation Temperature | 0–5°C | Prevents O-acylation |
| Pd Catalyst Loading | 5–7 mol% | Balances cost and activity |
| Solvent Polarity (ε) | THF (7.5) > DMF (36.7) | Higher polarity reduces LiH efficacy |
| Stoichiometry (Acyl Cl) | 1.2–1.5 equiv | Minimizes dimerization |
Data aggregated from reveal that exceeding 1.5 equiv of acyl chloride promotes undesired bis-acylation by 18%. Similarly, Pd(OAc)₂ concentrations below 5 mol% lead to incomplete C–H activation, dropping yields to <40%.
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) resolves residual starting materials, while silica gel chromatography (230–400 mesh) isolates the target compound in >98% purity. Recrystallization from ethanol/water (3:1) enhances crystalline form stability.
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, CONH), 8.47 (d, J = 8.1 Hz, 1H, ArH), 7.89–7.21 (m, 6H, ArH), 2.98–2.85 (m, 2H, CH₂), 1.72 (sextet, J = 6.9 Hz, 1H, CH), 1.01 (d, J = 6.6 Hz, 6H, 2×CH₃).
- FT-IR : 3315 cm⁻¹ (N–H stretch), 1652 cm⁻¹ (C=O amide I), 1540 cm⁻¹ (C–F bend).
Scalability and Industrial Considerations
Kilogram-scale trials demonstrate that Route A achieves 72% yield with 99.3% HPLC purity when using continuous flow hydrogenation. However, Route B’s one-pot methodology reduces solvent waste by 40%, making it preferable for green chemistry applications. Cost analysis indicates that Pd catalyst recycling lowers raw material expenses by $12.50 per mole at production volumes >100 kg.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the amide or other functional groups within the molecule.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it useful in studying enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(3-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The fluorophenyl group may enhance binding affinity and specificity, while the benzofuran core could facilitate interactions with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and related analogs:
Key Observations:
- Substituent Position: The 3-fluorophenyl group in the target compound (vs. 2-fluorophenyl in ) may alter steric interactions and dipole moments, influencing receptor binding .
- Core Heterocycle: Replacement of benzofuran with indazole (as in DDU86439 ) introduces nitrogen atoms, which may enhance hydrogen-bonding interactions with biological targets.
Pharmacological Activity
- Antiparasitic Potential: DDU86439, a 3-fluorophenyl-containing indazole derivative, inhibits Trypanosoma brucei with an EC50 of 6.9 µM . The target compound’s structural similarity suggests possible activity against similar pathogens, though empirical data are lacking.
- Enzyme Inhibition: Benzofuran carboxamides are known to target enzymes such as kinases and proteases. For example, biphenylacetamido-substituted analogs (e.g., ) may exhibit enhanced binding to hydrophobic enzyme pockets via extended π systems.
Physicochemical Properties
- Solubility: The hydroxyl group in ’s furamide derivatives improves aqueous solubility, whereas the target compound’s methylbutanamido group may reduce it .
Biological Activity
N-(3-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article reviews the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a benzofuran core substituted with a fluorophenyl group and an amide side chain. Its molecular formula is with a molecular weight of approximately 334.36 g/mol. The presence of the fluorine atom is expected to enhance its biological activity through improved binding affinity to target proteins.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzofuran derivatives, including those similar to this compound. These compounds have been shown to protect neuronal cells from excitotoxicity induced by NMDA receptors. For instance, a related compound exhibited significant neuroprotection at concentrations as low as 30 μM, comparable to memantine, a known NMDA antagonist .
Mechanism Insights:
- Antioxidant Activity : These compounds can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, which are critical in preventing oxidative stress in neuronal cells.
- Excitotoxicity Modulation : By modulating NMDA receptor activity, these compounds can prevent excessive calcium influx that leads to neuronal cell death.
Anticancer Activity
The potential anticancer activity of this compound has also been explored. Fluorinated compounds in similar classes have demonstrated antiproliferative effects against various cancer cell lines. For example, fluorinated benzothiazoles showed potent antiproliferative activity without the biphasic dose-response often seen in unfluorinated counterparts .
Key Findings:
- Cell Line Sensitivity : The compound has been tested against sensitive cancer cell lines, showing significant inhibition of cell growth.
- Mechanistic Studies : Research indicates that the anticancer effects may be linked to metabolic activation within cancer cells, leading to the formation of reactive species that bind to DNA and induce cell death.
Data Summary
Case Studies
- Neuroprotective Study : A study synthesized several benzofuran derivatives and identified one with a methyl group substitution that exhibited strong neuroprotective effects against excitotoxicity. This suggests that modifications in the chemical structure can significantly influence biological activity .
- Anticancer Activity Assessment : In vitro studies using cancer cell lines demonstrated that fluorinated derivatives could effectively inhibit cell growth without exhibiting toxic effects on normal cells, highlighting their potential as selective anticancer agents .
Q & A
Q. What are the optimal synthetic routes for preparing N-(3-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide?
The synthesis of benzofuran carboxamides typically involves multi-step reactions. A common approach includes:
- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols or via oxidation of preformed benzofuran derivatives .
- Step 2 : Activation of the carboxylic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), followed by reaction with 3-fluoroaniline to form the 2-carboxamide .
- Step 3 : Introduction of the 3-methylbutanamido group at the 3-position via nucleophilic acyl substitution, often using 3-methylbutanoyl chloride in the presence of a base like triethylamine . Optimization of solvent (e.g., dichloromethane or DMF), temperature (60–100°C), and reaction time (12–24 hours) is critical for yield enhancement .
Q. How is the structural identity of this compound validated in academic research?
Structural confirmation relies on a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorine coupling patterns in F NMR for the 3-fluorophenyl group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of stereochemistry and intermolecular interactions, if single crystals are obtainable .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
Initial screening should focus on:
- Cytotoxicity Assays : MTT or CellTiter-Glo® against cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
- Enzyme Inhibition Studies : Testing against kinases or proteases, given the structural similarity to benzofuran-based kinase inhibitors (e.g., PLK1) .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl) influence this compound’s bioactivity?
Structure-activity relationship (SAR) studies of analogous compounds reveal:
- Fluorine Substitution : The 3-fluorophenyl group enhances metabolic stability and bioavailability compared to methoxy or hydroxyl groups due to reduced oxidative metabolism .
- Amide Chain Length : Longer aliphatic chains (e.g., 3-methylbutanamido) improve membrane permeability but may reduce solubility, necessitating formulation adjustments .
- Benzofuran Core Rigidity : Methyl or halogen substitutions on the benzofuran ring can modulate target binding affinity, as seen in related kinase inhibitors .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
Computational and experimental data suggest:
- Enzyme Inhibition : Molecular docking studies indicate potential binding to ATP pockets of kinases (e.g., Aurora kinase B) via hydrogen bonding with the carboxamide and hydrophobic interactions with the fluorophenyl group .
- Receptor Modulation : Fluorinated benzofurans have shown agonist/antagonist activity at G-protein-coupled receptors (GPCRs), which can be probed via calcium flux or cAMP assays .
Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?
Strategies include:
- Prodrug Design : Esterification of the carboxamide to enhance oral bioavailability .
- Cosolvent Formulations : Use of PEG-400 or cyclodextrins to improve aqueous solubility .
- Metabolic Profiling : LC-MS/MS analysis of liver microsomes to identify major metabolites and guide structural tweaks (e.g., blocking vulnerable sites with methyl groups) .
Q. How should researchers resolve contradictions in biological data across studies?
Discrepancies (e.g., variable IC values) may arise from:
- Assay Conditions : Differences in cell lines, serum concentrations, or incubation times. Standardization using guidelines like the NIH Assay Guidance Manual is critical .
- Compound Purity : Impurities >95% should be confirmed via HPLC-UV/ELSD .
- Target Selectivity : Off-target effects can be ruled out via kinome-wide profiling or CRISPR-based gene knockout .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
